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Compound of Interest

Compound Name: 3,4-Dimethyl-1-pentene

Cat. No.: B12000618 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 3,4-
Dimethyl-1-pentene (CAS No. 7385-78-6). The information presented herein is intended for

researchers, scientists, and professionals in drug development and other relevant fields,

offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data. This document aims to serve as a core reference for the identification,

characterization, and quality control of this compound.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR,

and Mass Spectrometry analyses of 3,4-Dimethyl-1-pentene.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
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Protons
Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

H-1a ~4.95 dd 17.4, 1.5

H-1b ~4.89 dd 10.5, 1.5

H-2 ~5.75 ddd 17.4, 10.5, 8.1

H-3 ~2.15 m

H-4 ~1.75 m

CH₃-3 ~0.99 d 6.6

CH₃-4a ~0.85 d 6.8

CH₃-4b ~0.83 d 6.8

Note: Predicted data based on spectral databases and analysis of similar structures. Actual

experimental values may vary slightly.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon Chemical Shift (δ) ppm

C-1 114.2

C-2 141.5

C-3 45.8

C-4 31.5

C-5 (on C-3) 16.5

C-6 (on C-4) 20.2

C-7 (on C-4) 19.8

Reference: J.W.DEHAAN,L.J.M.VANDEVEN,A.R.N.WILSON,A.E.VANDERHOUT-LODDER

,C.ALTONA,D.H.FABER, ORG.MAGN.RES.,8,477(1976).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12000618?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Assignment Intensity

~3078 =C-H stretch Medium

~2960 C-H stretch (alkane) Strong

~1642 C=C stretch Medium

~1465 C-H bend (alkane) Medium

~995, ~910 =C-H bend (out-of-plane) Strong

Source: NIST/EPA Gas-Phase Infrared Database.[1]

Mass Spectrometry (MS)
m/z Relative Intensity (%) Proposed Fragment

98 5 [M]⁺ (Molecular Ion)

83 30 [M-CH₃]⁺

57 100 [C₄H₉]⁺ (tert-Butyl cation)

55 45 [C₄H₇]⁺

43 85 [C₃H₇]⁺ (Isopropyl cation)

41 70 [C₃H₅]⁺ (Allyl cation)

Source: NIST Mass Spectrometry Data Center.[1]

Experimental Protocols
The following sections detail the generalized experimental methodologies for the acquisition of

the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A solution of 3,4-Dimethyl-1-pentene is prepared by dissolving

approximately 10-20 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃). A
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small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift

referencing (δ = 0.0 ppm).

¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded on a spectrometer operating at a

frequency of 300 MHz or higher. Standard acquisition parameters include a spectral width of 0-

10 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation

delay of 1-2 seconds.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same instrument, typically

operating at 75 MHz or higher. A proton-decoupled pulse sequence is used to obtain a

spectrum with single peaks for each unique carbon atom. A wider spectral width (0-200 ppm) is

employed, and a larger number of scans is necessary due to the lower natural abundance of

the ¹³C isotope.

Infrared (IR) Spectroscopy
The infrared spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. For

a liquid sample such as 3,4-Dimethyl-1-pentene, the spectrum can be acquired using one of

the following methods:

Neat Liquid Film: A drop of the neat liquid is placed between two salt plates (e.g., NaCl or

KBr) to create a thin film.

Attenuated Total Reflectance (ATR): A drop of the sample is placed directly onto the ATR

crystal (e.g., diamond or zinc selenide).

The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

A background spectrum of the empty salt plates or ATR crystal is recorded and subtracted from

the sample spectrum.

Mass Spectrometry (MS)
The mass spectrum is obtained using a mass spectrometer, typically coupled with a gas

chromatograph (GC-MS) for sample introduction.

Ionization: Electron Ionization (EI) is the standard method used for volatile organic compounds

like 3,4-Dimethyl-1-pentene. The sample molecules are bombarded with a high-energy
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electron beam (typically 70 eV), causing ionization and fragmentation.

Mass Analysis: The resulting positively charged ions are accelerated and separated based on

their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

Detection: An electron multiplier detector records the abundance of each ion, generating the

mass spectrum.

Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of 3,4-
Dimethyl-1-pentene.
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Caption: Workflow for Spectroscopic Analysis.
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Major Fragmentation Pathways
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Caption: Mass Spectrometry Fragmentation Pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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